molecular formula C7H7Cl2NO B13655094 3-Chloro-6-(chloromethyl)-2-methoxypyridine

3-Chloro-6-(chloromethyl)-2-methoxypyridine

Cat. No.: B13655094
M. Wt: 192.04 g/mol
InChI Key: RUNMBXXPXZJZFM-UHFFFAOYSA-N
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Description

3-Chloro-6-(chloromethyl)-2-methoxypyridine is an organic compound belonging to the pyridine family It is characterized by the presence of chlorine and methoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(chloromethyl)-2-methoxypyridine typically involves the chlorination of 2-methoxypyridine followed by the introduction of a chloromethyl group. One common method involves the reaction of 2-methoxypyridine with thionyl chloride to introduce the chlorine atom at the 3-position. This is followed by the reaction with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 6-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(chloromethyl)-2-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can undergo reduction to form corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation Reactions: Products include pyridine carboxylic acids or aldehydes.

    Reduction Reactions: Products include pyridine alcohols or amines

Scientific Research Applications

3-Chloro-6-(chloromethyl)-2-methoxypyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-(chloromethyl)-2-methoxypyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the inhibition of specific biochemical pathways. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-methoxypyridazine
  • 3-Chloro-6-methylpyridazine
  • 3-Chloro-6-methoxy-2-(methylsulfanyl)quinoxaline

Uniqueness

3-Chloro-6-(chloromethyl)-2-methoxypyridine is unique due to the presence of both chlorine and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The chloromethyl group, in particular, enhances its potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

IUPAC Name

3-chloro-6-(chloromethyl)-2-methoxypyridine

InChI

InChI=1S/C7H7Cl2NO/c1-11-7-6(9)3-2-5(4-8)10-7/h2-3H,4H2,1H3

InChI Key

RUNMBXXPXZJZFM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)CCl)Cl

Origin of Product

United States

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